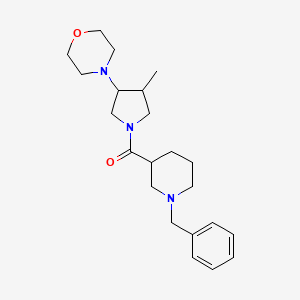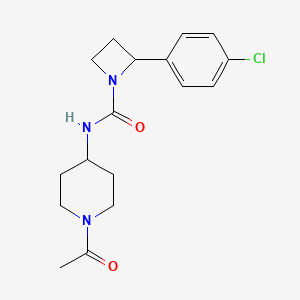
(1-Benzylpiperidin-3-yl)-(3-methyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzylpiperidin-3-yl)-(3-methyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone is a complex organic compound that features a piperidine ring, a morpholine ring, and a pyrrolidine ring. These structural elements are common in many pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylpiperidin-3-yl)-(3-methyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperidine Ring: This can be achieved through a domino process involving Knoevenagel condensation, Michael addition, and Mannich reactions.
Introduction of the Benzyl Group: Benzylation of the piperidine ring using benzyl halides under basic conditions.
Formation of the Morpholine Ring: This can be synthesized through cyclization reactions involving diethanolamine and formaldehyde.
Formation of the Pyrrolidine Ring: This can be synthesized through cyclization reactions involving 1,4-diketones and ammonia or primary amines.
Coupling Reactions: The final step involves coupling the piperidine, morpholine, and pyrrolidine intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1-Benzylpiperidin-3-yl)-(3-methyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for benzylation, alkyl halides for alkylation, and acyl chlorides for acylation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1-Benzylpiperidin-3-yl)-(3-methyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (1-Benzylpiperidin-3-yl)-(3-methyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(1-Benzylpiperidin-3-yl)methanol: A simpler analog with a hydroxyl group instead of the morpholine and pyrrolidine rings.
(1-Benzylpiperidin-3-yl)methylamine: Another analog with an amine group.
Piperidine derivatives: A broad class of compounds with similar piperidine ring structures.
Uniqueness
(1-Benzylpiperidin-3-yl)-(3-methyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone is unique due to its combination of three different heterocyclic rings, which can confer distinct chemical and biological properties. This structural complexity can lead to unique interactions with biological targets and potential therapeutic applications.
Properties
IUPAC Name |
(1-benzylpiperidin-3-yl)-(3-methyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-18-14-25(17-21(18)24-10-12-27-13-11-24)22(26)20-8-5-9-23(16-20)15-19-6-3-2-4-7-19/h2-4,6-7,18,20-21H,5,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEJHPWXPXWRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N2CCOCC2)C(=O)C3CCCN(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Chloro-2-methylphenoxy)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7185806.png)
![1-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone](/img/structure/B7185808.png)
![N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine](/img/structure/B7185831.png)
![(2,5-Dimethoxyphenyl)-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7185833.png)
![2-(4-Benzylpiperazin-1-yl)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7185839.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[3-[(dimethylamino)methyl]-1-benzofuran-2-yl]methanone](/img/structure/B7185848.png)
![N-[4-(cyclopentylcarbamoyl)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B7185862.png)
![N-[3-(2-methylpropanoylamino)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B7185874.png)

![[3-Methyl-3-(3-methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7185900.png)
![N-(tert-butylcarbamoyl)-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]acetamide](/img/structure/B7185907.png)
![2-[6-[[2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetyl]amino]indol-1-yl]-N-methylacetamide](/img/structure/B7185911.png)
![2,4-dimethyl-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B7185914.png)
![1-[4-(4-Methylsulfonylphenyl)piperazin-1-yl]ethanone](/img/structure/B7185920.png)
